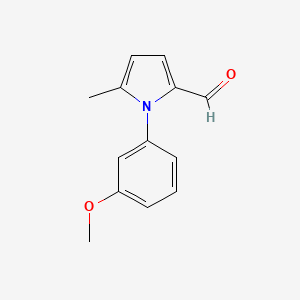

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17864235

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3 |

| Standard InChI Key | WMSTZZWPFYKIMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring containing one nitrogen atom. Key substituents include:

-

A 3-methoxyphenyl group at the 1-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH) substituent.

-

A methyl group at the 5-position, which enhances steric stability.

-

An aldehyde group at the 2-position, providing electrophilic reactivity for nucleophilic additions and condensations.

The IUPAC name, 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde, reflects these substituents’ positions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |

| CAS Number | Not publicly disclosed |

| Standard InChI | InChI=1S/C13H13NO2/c1 |

Spectroscopic Features

While explicit spectroscopic data for this compound is limited in public literature, analogous pyrrole derivatives exhibit distinct signals in NMR and IR spectra:

-

H NMR: The aldehyde proton typically resonates near δ 9.7–10.0 ppm as a singlet. Aromatic protons from the methoxyphenyl group appear as multiplets between δ 6.5–7.5 ppm, while the methyl group on the pyrrole ring shows a singlet near δ 2.3–2.5 ppm .

-

IR Spectroscopy: Strong absorption bands for the aldehyde C=O stretch (~1680–1720 cm) and methoxy C-O stretch (~1250 cm) are expected.

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis method involves a cyclization reaction between 3-methoxybenzaldehyde, methylamine, and acetylacetone under acidic conditions. This one-pot procedure proceeds via the following steps:

-

Condensation: 3-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

-

Cyclization: Acetylacetone introduces the methyl group and facilitates pyrrole ring formation.

-

Oxidation: The aldehyde group is introduced at the 2-position through oxidative conditions.

Table 2: Synthesis Parameters

| Parameter | Detail |

|---|---|

| Starting Materials | 3-Methoxybenzaldehyde, Methylamine, Acetylacetone |

| Catalyst | Protic acid (e.g., HCl, HSO) |

| Temperature | 80–100°C |

| Yield | Not reported |

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety at the 2-position is highly electrophilic, enabling reactions such as:

-

Nucleophilic Addition: Amines react to form Schiff bases (), which are precursors to heterocyclic pharmaceuticals.

-

Condensation Reactions: Knoevenagel or Aldol condensations generate α,β-unsaturated carbonyl derivatives.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Schiff Base Formation | Primary Amines | Imine Derivatives |

| Reductive Amination | NaBHCN, Amines | Secondary Amines |

| Grignard Addition | RMgX | Alcohols |

Applications in Scientific Research

Medicinal Chemistry

The compound’s methoxyphenyl and aldehyde groups make it a promising scaffold for drug discovery:

-

Anticancer Agents: Analogous pyrrole-carbaldehydes exhibit cytotoxicity by inhibiting tubulin polymerization .

-

Antimicrobials: Schiff bases derived from such aldehydes show activity against Gram-positive bacteria and fungi.

Materials Science

-

Coordination Polymers: The aldehyde can coordinate to metal ions (e.g., Cu, Zn) to form porous frameworks for gas storage.

-

Organic Electronics: Conjugated pyrrole derivatives are explored as semiconductors in organic field-effect transistors (OFETs).

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) could enable enantioselective synthesis of pyrrole derivatives, expanding access to stereochemically complex pharmaceuticals .

Computational Studies

Density functional theory (DFT) calculations predict the compound’s reactivity patterns, guiding the design of derivatives with enhanced bioactivity. For instance, the electron-donating methoxy group increases the aldehyde’s electrophilicity, favoring nucleophilic attacks at the carbonyl carbon.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume